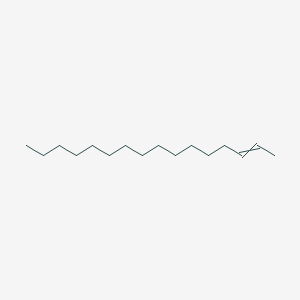
2-Hexadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexadecene can be synthesized through various methods. One common approach involves the alkylation of 1-pentadecene with a methylating agent under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl-pentadec-1-ene may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as 1-pentadecene and the methylating agent, are fed into the reactor, where they undergo the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain high-purity methyl-pentadec-1-ene.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of the double bond in methyl-pentadec-1-ene can yield the corresponding alkane.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is used for hydrogenation.
Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: The corresponding alkane.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Hexadecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on methyl-pentadec-1-ene derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of methyl-pentadec-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the double bond in the compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final products. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The methyl group can also participate in substitution reactions, where it is replaced by other functional groups.
Comparación Con Compuestos Similares
2-Hexadecene can be compared with other long-chain alkenes, such as:
1-Pentadecene: Similar in structure but lacks the methyl group.
2-Methylhexadec-1-ene: Has an additional carbon in the chain.
2-Methylundec-1-ene: Shorter chain length.
Propiedades
Número CAS |
26741-29-7 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3 |
Clave InChI |
YITMLDIGEJSENC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















